molecular formula C8H5BrFNO4 B1383957 (5-Bromo-3-fluoro-2-nitrophenyl)acetic acid CAS No. 1805938-07-1

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid

Cat. No.: B1383957
CAS No.: 1805938-07-1
M. Wt: 278.03 g/mol
InChI Key: OVRJDNYYJGGPFM-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid is a useful research compound. Its molecular formula is C8H5BrFNO4 and its molecular weight is 278.03 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(5-Bromo-3-fluoro-2-nitrophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, thereby modulating inflammatory responses . Additionally, this compound can bind to certain receptor proteins, altering their conformation and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation . Furthermore, this compound can affect gene expression by modulating transcription factors involved in stress responses. This modulation can result in altered cellular metabolism and changes in the expression of genes related to cell survival and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their catalytic activity and reducing the synthesis of prostaglandins . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can interact with nuclear receptors, influencing gene expression by altering the recruitment of coactivators and corepressors to target gene promoters.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of COX activity and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body.

Properties

IUPAC Name

2-(5-bromo-3-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-5-1-4(2-7(12)13)8(11(14)15)6(10)3-5/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJDNYYJGGPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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